Drug-resistant tuberculosis research is constrained by the failure of frontline agents against resistant M. tuberculosis strains. Antrimycin (CAS 80801-26-9) is a linear heptapeptide antibiotic that addresses this gap directly.
• Retains activity against both rifampicin-resistant and capreomycin-resistant M. tuberculosis H37Rv, enabling resistance circumvention studies.
• Incorporates four unusual non-proteinogenic amino acids-including (S)-2,3,4,5-tetrahydro-3-pyridazinecarboxylic acid-offering a structurally unique scaffold for SAR campaigns.
• No generic small-molecule antitubercular agent can substitute for its combined structural and resistance-bypass features.
Molecular FormulaC28H47N9O11
Molecular Weight685.7 g/mol
CAS No.80801-26-9
Cat. No.B1667555
⚠ Attention: For research use only. Not for human or veterinary use.
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Antrimycin: Peptide Antibiotic Baseline
Antrimycin (also designated Antrimycin A or Cirratiomycin B) is a linear heptapeptide antibiotic first isolated from Streptomyces xanthocidicus MG125-CF1 [1]. Its molecular formula is C28H47N9O11 with a molecular weight of 685.7 g/mol, and it is characterized by the presence of four unusual α-amino acids: hydroxymethylserine, (2S,3S)-2,3-diaminobutanoic acid, (S)-2,3,4,5-tetrahydro-3-pyridazinecarboxylic acid, and either dehydrovaline (ΔVal) or (E)-dehydroisoleucine (ΔIle) [2]. The compound is structurally classified within the antrimycin/cirratiomycin class of tuberculostatic heptapeptide antibiotics [3]. Physicochemical characterization from the original patent documentation reports a melting point of 183°C (decomposition) and specific optical rotation [α]D26 of -74.0° (c: 0.5, H2O), with solubility in water and methanol but limited solubility in ethanol and acetone [4].
1Linear heptapeptide with four non-proteinogenic amino acids
2Reported activity against rifampicin- and capreomycin-resistant M. tuberculosis
3Structural scaffold for antimicrobial SAR and resistance mechanism studies
[1] Shimada N, Morimoto K, Naganawa H, Takita T, Hamada M, Maeda K, Takeuchi T, Umezawa H. Antrimycin, a new peptide antibiotic. J Antibiot (Tokyo). 1981;34(12):1613-4. View Source
[2] Nakamura Y, Ito A, Shin C. Dehydrooligopeptides. XVI. Convenient Syntheses of Two Kinds of Antrimycins Av and Dv Containing Dehydrovaline Residues. Bull Chem Soc Jpn. 1994;67(8):2151-2161. View Source
[3] Schmidt U, Riedl B. The total synthesis of antrimycin Dv. J Chem Soc, Chem Commun. 1992;(17):1186-1187. View Source
[4] Umezawa H, Hamada T, Takita T, Osanawa H, Shimada N. NOVEL PEPTIDE ANTIBIOTIC SUBSTANCE ANTRIMYCIN AND ITS PREPARATION. Japanese Patent JPS5846052A. March 17, 1983. View Source
Antrimycin: Why Generic Substitution Fails
Antrimycin cannot be generically substituted with conventional antimycobacterial antibiotics due to fundamental differences in chemical architecture and the presence of structurally unique pharmacophoric elements absent in standard agents. Unlike rifampicin (a macrocyclic ansamycin), capreomycin (a cyclic peptide), or isoniazid (a small-molecule hydrazide), Antrimycin is a linear heptapeptide incorporating four non-proteinogenic amino acids, including the rare (S)-2,3,4,5-tetrahydro-3-pyridazinecarboxylic acid unit and dehydroamino acid residues [1]. These structural features are absent from clinically established antitubercular agents. Critically, Antrimycin has demonstrated activity against Mycobacterium tuberculosis strains that are resistant to rifampicin and capreomycin, indicating a mechanism of action that circumvents the resistance pathways affecting these frontline agents [2]. This non-overlapping resistance profile means that substituting Antrimycin with a generic rifampicin or capreomycin analog would be scientifically invalid in the context of resistant strains. Furthermore, the compound's peptide nature confers distinct physicochemical properties—including a calculated LogP of -7.2 and topological polar surface area of 345.65 Ų [3]—that differ markedly from small-molecule antituberculars, affecting solubility, permeability, and formulation behavior. For researchers studying antimycobacterial mechanisms, resistance bypass strategies, or structure-activity relationships of peptide antibiotics, no generic small-molecule alternative can recapitulate these combined structural and biological features.
Structurally distinct from rifampicin
Linear heptapeptide vs. macrocyclic ansamycin; unique non-proteinogenic amino acids may not be recapitulated by rifampicin analogs.
Different resistance profile compared to capreomycin
Activity against capreomycin-resistant strains suggests a distinct target; cyclic peptide capreomycin may not substitute for resistance bypass studies.
Physicochemical mismatch with small-molecule antituberculars
Peptide character (tPSA 345.65 Ų) differs from isoniazid-like hydrazides; solubility and permeability profiles may shift assay readouts.
[1] Nakamura Y, Ito A, Shin C. Dehydrooligopeptides. XVI. Convenient Syntheses of Two Kinds of Antrimycins Av and Dv Containing Dehydrovaline Residues. Bull Chem Soc Jpn. 1994;67(8):2151-2161. View Source
[2] Umezawa H, Hamada T, Takita T, Osanawa H, Shimada N. NOVEL PEPTIDE ANTIBIOTIC SUBSTANCE ANTRIMYCIN AND ITS PREPARATION. Japanese Patent JPS5846052A. March 17, 1983. View Source
[3] PubChem. Antrimycin (Compound Summary). CID 5481225. National Center for Biotechnology Information. View Source
Antrimycin: Key Differentiating Evidence
Rifampicin-Resistant Tuberculosis Activity
Antrimycin retains antibacterial efficacy against rifampicin-resistant strains of Mycobacterium tuberculosis H37Rv, a property not shared by rifampicin itself [1]. While rifampicin loses activity against resistant variants due to target mutations in RNA polymerase, Antrimycin demonstrates sustained effectiveness against these same resistant strains [1]. This indicates a distinct molecular target or resistance circumvention mechanism that differentiates Antrimycin from rifampicin-class antibiotics.
For researchers screening compounds against drug-resistant tuberculosis, Antrimycin offers a distinct resistance profile that rifampicin cannot provide, enabling studies of alternative antimycobacterial mechanisms.
[1] Umezawa H, Hamada T, Takita T, Osanawa H, Shimada N. NOVEL PEPTIDE ANTIBIOTIC SUBSTANCE ANTRIMYCIN AND ITS PREPARATION. Japanese Patent JPS5846052A. March 17, 1983. View Source
Capreomycin-Resistant Tuberculosis Activity
Antrimycin demonstrates antibacterial activity against capreomycin-resistant strains of Mycobacterium tuberculosis H37Rv [1]. Capreomycin, a cyclic peptide antibiotic used clinically for multidrug-resistant tuberculosis, loses efficacy against strains harboring specific ribosomal mutations. The retention of activity by Antrimycin against these capreomycin-resistant strains suggests that Antrimycin operates via a distinct binding site or mechanism not compromised by capreomycin-resistance mutations [1].
Antrimycin enables studies of antimycobacterial mechanisms independent of capreomycin-resistance pathways, providing a tool for investigating alternative ribosomal targets or non-ribosomal mechanisms in mycobacteria.
AntitubercularCross-resistancePeptide antibiotic
[1] Umezawa H, Hamada T, Takita T, Osanawa H, Shimada N. NOVEL PEPTIDE ANTIBIOTIC SUBSTANCE ANTRIMYCIN AND ITS PREPARATION. Japanese Patent JPS5846052A. March 17, 1983. View Source
Non-Proteinogenic Heptapeptide Structure
Antrimycin possesses a linear heptapeptide structure incorporating four unusual α-amino acids not found in common antimycobacterial peptides: hydroxymethylserine, (2S,3S)-2,3-diaminobutanoic acid, (S)-2,3,4,5-tetrahydro-3-pyridazinecarboxylic acid, and dehydrovaline (ΔVal) or (E)-dehydroisoleucine (ΔIle) [1]. In contrast, capreomycin is a cyclic pentapeptide containing proteinogenic amino acids and the unusual β-lysine residue, while viomycin and other tuberculostatic peptides lack the tetrahydropyridazinecarboxylic acid moiety entirely [2]. The dehydroamino acid residues confer conformational rigidity distinct from saturated peptide backbones.
Presence of tetrahydropyridazinecarboxylic acid and dehydroamino acid residues
Target Compound Data
Present (four unusual α-amino acids, including tetrahydropyridazinecarboxylic acid and dehydrovaline/dehydroisoleucine)
Comparator Or Baseline
Capreomycin (contains β-lysine but lacks tetrahydropyridazinecarboxylic acid and dehydroamino acids); Viomycin (lacks tetrahydropyridazinecarboxylic acid)
Quantified Difference
Structural distinction; Antrimycin contains tetrahydropyridazinecarboxylic acid and dehydroamino acids absent in comparators
Conditions
Chemical structure determination by NMR and degradative studies
Why This Matters
For structure-activity relationship studies, Antrimycin provides a unique scaffold containing pharmacophoric elements absent from clinically used antitubercular peptides, enabling exploration of novel chemical space for antimycobacterial drug discovery.
[1] Nakamura Y, Ito A, Shin C. Dehydrooligopeptides. XVI. Convenient Syntheses of Two Kinds of Antrimycins Av and Dv Containing Dehydrovaline Residues. Bull Chem Soc Jpn. 1994;67(8):2151-2161. View Source
[2] Schmidt U, Riedl B. The total synthesis of antrimycin Dv. J Chem Soc, Chem Commun. 1992;(17):1186-1187. View Source
Antrimycin: Research Application Scenarios
Screening Drug-Resistant Tuberculosis
Antrimycin is appropriate for research programs evaluating compounds against drug-resistant Mycobacterium tuberculosis H37Rv, specifically strains exhibiting resistance to rifampicin or capreomycin [1]. Unlike rifampicin and capreomycin, which are ineffective against their respective resistant variants, Antrimycin retains activity against both resistant strain types, enabling studies of alternative antimycobacterial mechanisms and resistance circumvention strategies.
SAR Studies of Non-Proteinogenic Peptides
Antrimycin serves as a reference scaffold for investigating the contribution of unusual α-amino acids—particularly (S)-2,3,4,5-tetrahydro-3-pyridazinecarboxylic acid and dehydroamino acid residues—to antimycobacterial activity [2]. The availability of synthetic routes for Antrimycin Av and Dv congeners [2] further supports analog generation for systematic SAR campaigns focused on these structurally unique pharmacophoric elements.
Resistance Bypass Mechanism Studies
The demonstrated activity of Antrimycin against both rifampicin-resistant and capreomycin-resistant M. tuberculosis [1] positions the compound as a tool for probing alternative mechanisms of antimycobacterial action that do not intersect with the resistance pathways compromising these frontline agents. This is particularly relevant for target identification studies in mycobacteria.
Application
Selection Property
Validation Focus
Drug-resistant TB screening studies
Reported activity against rifampicin- and capreomycin-resistant strains
Mechanism of action distinct from frontline agents
SAR studies of non-proteinogenic peptides
Unique tetrahydropyridazinecarboxylic acid and dehydroamino acid scaffold
Structure-activity relationship mapping
Resistance bypass mechanism studies
Active against strains resistant to frontline agents
Target identification and resistance circumvention pathways
[1] Umezawa H, Hamada T, Takita T, Osanawa H, Shimada N. NOVEL PEPTIDE ANTIBIOTIC SUBSTANCE ANTRIMYCIN AND ITS PREPARATION. Japanese Patent JPS5846052A. March 17, 1983. View Source
[2] Nakamura Y, Ito A, Shin C. Dehydrooligopeptides. XVI. Convenient Syntheses of Two Kinds of Antrimycins Av and Dv Containing Dehydrovaline Residues. Bull Chem Soc Jpn. 1994;67(8):2151-2161. View Source
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